REACTION_CXSMILES
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[C:1]([C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Cl:19])C(=O)C1>>[C:1]([C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][C:10]=1[Cl:19])([CH3:4])([CH3:2])[CH3:3]
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Name
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Quantity
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3.48 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C=C(C=CC1)N
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Name
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Quantity
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3.12 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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C(C)(C)(C)C=1C=C(C=CC1Cl)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |